molecular formula C8H18N2O3S B2936601 tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate CAS No. 2241129-31-5

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate

Cat. No.: B2936601
CAS No.: 2241129-31-5
M. Wt: 222.3
InChI Key: GBBXHNSJKIYNEC-UHFFFAOYSA-N
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Description

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethyl chain bearing an S-methylsulfonimidoyl moiety. This compound is structurally distinct due to the sulfonimidoyl group (S(O)(NH)CH₃), which combines sulfoxide and imine functionalities. The Boc group enhances stability during synthetic processes, making the compound valuable in organic synthesis, particularly in peptide chemistry and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[2-(methylsulfonimidoyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-8(2,3)13-7(11)10-5-6-14(4,9)12/h9H,5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBXHNSJKIYNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a sulfonimidoyl precursor. One common method involves the use of tert-butanesulfinamide as a starting material . The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The sulfonimidoyl group can be oxidized to form sulfonimidates.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonimidoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents .

Major Products

The major products formed from these reactions include sulfonimidates, sulfonamides, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is an organosulfur compound with the molecular formula C8H18N2O3SC_8H_{18}N_2O_3S and a molecular weight of 222.3 g/mol. It contains both a tert-butyl carbamate and a sulfonimidoyl group. The uniqueness of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate lies in its combination of a tert-butyl carbamate group and a sulfonimidoyl group, which provides distinct reactivity and applications in various fields of research and industry.

Scientific Research Applications

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate has several scientific research applications:

  • Chemistry It serves as a building block in the synthesis of more complex organosulfur compounds.
  • Biology Its unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
  • Industry It is used in producing polymers and other materials requiring specific organosulfur functionalities.

Chemical Reactions

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate undergoes various chemical reactions:

  • Oxidation The sulfonimidoyl group can be oxidized to form sulfonimidates.
  • Reduction Reduction reactions can convert the sulfonimidoyl group to sulfonamides.
  • Substitution It can undergo nucleophilic substitution reactions, particularly at the sulfonimidoyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions include sulfonimidates, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The sulfonimidoyl group can act as a chiral template, facilitating asymmetric synthesis and influencing the activity of biological molecules . The pathways involved often include nucleophilic addition and substitution reactions at the sulfonimidoyl group .

Comparison with Similar Compounds

Functional Group Variations

The sulfonimidoyl group differentiates this compound from analogs with sulfonyl, thioether, or ether groups. Below is a comparative analysis:

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications References
tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate C₈H₁₆N₂O₃S Boc, sulfonimidoyl (S(O)(NH)CH₃) High polarity, potential as a bioisostere in drug design
tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate C₁₀H₂₁NO₄SSi Boc, sulfonyl (SO₂), trimethylsilyl Enhanced lipophilicity; used in silicon-based protecting strategies
tert-Butyl (2-(methylthio)ethyl)carbamate C₈H₁₅NO₂S Boc, thioether (SCH₃) Lower polarity; thioether stability in radical reactions
tert-Butyl (2-(2-aminoethoxy)ethoxy)ethylcarbamate C₁₁H₂₄N₂O₄ Boc, PEG-like ether chain Improved solubility; linker in prodrugs
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate C₁₃H₁₉ClN₂O₂ Boc, aromatic (4-chlorophenyl) Bioactivity in CNS-targeting molecules

Key Observations :

  • Polarity : The sulfonimidoyl group increases polarity compared to thioethers (e.g., SCH₃) or trimethylsilyl groups, impacting solubility and logP values .
  • Reactivity : Sulfonimidoyls are more reactive than sulfonyl groups due to the NH moiety, enabling participation in hydrogen bonding and chiral catalysis .
  • Biological Relevance : Aromatic analogs (e.g., 4-chlorophenyl) exhibit enhanced binding to biological targets, whereas PEG-like chains improve pharmacokinetics .

Physicochemical Properties

Property tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate tert-Butyl (2-(methylthio)ethyl)carbamate tert-Butyl (2-(2-aminoethoxy)ethoxy)ethylcarbamate
Molecular Weight (g/mol) 220.29 201.27 248.32
logP ~1.2 (estimated) ~2.5 ~0.8
Hydrogen Bond Donors 2 (NH in sulfonimidoyl) 1 (NH in carbamate) 2 (NH in carbamate and amine)
TPSA (Ų) ~90 ~60 ~110

Notes:

  • The sulfonimidoyl group contributes to higher topological polar surface area (TPSA), favoring aqueous solubility but limiting BBB permeability .
  • Thioether analogs exhibit higher logP, making them more membrane-permeable .

Biological Activity

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate
  • Molecular Formula: C₉H₁₈N₂O₄S
  • Molecular Weight: 234.31 g/mol

The biological activity of tert-butyl carbamates often involves modulation of enzyme activity, particularly proteases and other targets relevant in disease pathways. The sulfonimidoyl group is known to enhance binding affinity and specificity towards certain enzymes, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate exhibit various biological activities, including:

  • Anti-inflammatory Effects: Studies have shown that related carbamate derivatives can inhibit inflammatory pathways. For instance, a series of tert-butyl carbamates demonstrated promising anti-inflammatory activity with inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .
  • Protease Inhibition: The compound's structural features suggest potential as a protease inhibitor. Inhibitory assays against SARS-CoV proteases have revealed significant activity, with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

  • Anti-inflammatory Activity:
    • A study synthesized various tert-butyl carbamate derivatives and evaluated their anti-inflammatory properties using an in vivo model. The most effective compounds showed significant reductions in paw edema compared to standard treatments .
  • Protease Inhibition:
    • Research on peptidomimetic compounds indicated that modifications to the carbamate structure could enhance protease inhibitory effects against SARS-CoV 3CL protease. The kinetic parameters were determined using fluorometric assays, revealing promising IC50 values for several analogs .
  • Metabolic Stability:
    • Investigations into metabolic stability highlighted the importance of structural modifications in enhancing the pharmacokinetic profile of tert-butyl-containing compounds. Replacing the tert-butyl group with more stable moieties significantly improved metabolic stability in vitro and in vivo, which is crucial for drug development .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamateProtease InhibitionTBD
Related tert-butyl carbamatesAnti-inflammatory39%-54% inhibition
Modified analogsMetabolic StabilityIncreased stability observed

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Replacement of tert-butyl with Cp-CF3Improved metabolic stability
Addition of sulfonimidoyl groupEnhanced enzyme binding affinity
Variations in alkyl chain lengthAltered pharmacological profiles

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